molecular formula C28H23N B8476079 3-(2,2-Diphenylethenyl)-9-ethyl-9H-carbazole CAS No. 89114-86-3

3-(2,2-Diphenylethenyl)-9-ethyl-9H-carbazole

Cat. No. B8476079
Key on ui cas rn: 89114-86-3
M. Wt: 373.5 g/mol
InChI Key: QIFGTIJBULBNID-UHFFFAOYSA-N
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Patent
US05736284

Procedure details

25.3 g (111.7 mmol) of 3-formyl-9-ethylcarbazole (2') (manufactured by Tokyo Kasei Kogyo Co.), 39.6 g (122.9 mmol) of diethyl diphenylmethylphosphite, 253 ml of DMF and 15.04 g (134.0 mmol) of potassium-t-butoxide were allowed to react and after treated in the same manner as with Example 1 (2) to obtain 36.44 g of 3-(2',2'-diphenylvinyl)-9-ethylcarbazole.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step Two
Quantity
15.04 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 1 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
253 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[N:7]([CH2:16][CH3:17])[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3)=O.[C:18]1([CH:24](P([O-])(OCC)OCC)[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.CC(C)([O-])C.[K+]>CN(C=O)C>[C:18]1([C:24]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[CH:1][C:3]2[CH:4]=[CH:5][C:6]3[N:7]([CH2:16][CH3:17])[C:8]4[C:13]([C:14]=3[CH:15]=2)=[CH:12][CH:11]=[CH:10][CH:9]=4)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
C(=O)C=1C=CC=2N(C3=CC=CC=C3C2C1)CC
Step Two
Name
Quantity
39.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)P(OCC)(OCC)[O-]
Step Three
Name
Quantity
15.04 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Example 1 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
253 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CC=1C=CC=2N(C3=CC=CC=C3C2C1)CC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.44 g
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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